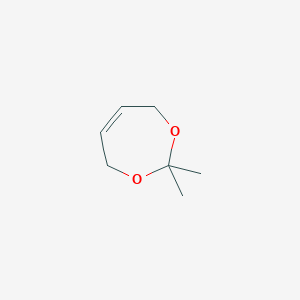










|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[O:8][CH2:7][CH:6]=[CH:5][CH2:4][O:3]1.S(=O)(=O)(O)[OH:11].ClOC(C)(C)C.S(=O)(O)[O-].[Na+].[OH-].[Na+]>C(O)(C)(C)C>[CH3:1][C:2]1([CH3:9])[O:8][CH2:7][CH:6]2[CH:5]([O:11]2)[CH2:4][O:3]1 |f:3.4,5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClOC(C)(C)C
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
stirred for 4 hrs with protection from light
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while the pH was maintained at 6.0
|
|
Type
|
CUSTOM
|
|
Details
|
to rise to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated at 100° for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The upper t-butanol layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with t-butanol (3×20 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried (Na2CO3)
|
|
Type
|
CUSTOM
|
|
Details
|
Solvent removal
|
|
Type
|
DISTILLATION
|
|
Details
|
followed by fractional distillation
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OCC2OC2CO1)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |